molecular formula C7H13N3S B13101020 3-(((1H-Imidazol-4-yl)methyl)thio)propan-1-amine

3-(((1H-Imidazol-4-yl)methyl)thio)propan-1-amine

Cat. No.: B13101020
M. Wt: 171.27 g/mol
InChI Key: JZVCYBBCFWYOKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(((1H-Imidazol-4-yl)methyl)thio)propan-1-amine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms The imidazole ring is known for its presence in many biologically active molecules, including histidine and histamine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(((1H-Imidazol-4-yl)methyl)thio)propan-1-amine typically involves the reaction of 1H-imidazole-4-carbaldehyde with 3-mercaptopropan-1-amine under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring or the thioether linkage, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the thioether linkage can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives or thioether linkages.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

3-(((1H-Imidazol-4-yl)methyl)thio)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.

    Biology: The compound can be used in studies involving enzyme inhibition, as the imidazole ring is known to interact with various enzymes.

    Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings or catalysts.

Mechanism of Action

The mechanism of action of 3-(((1H-Imidazol-4-yl)methyl)thio)propan-1-amine involves its interaction with biological targets, primarily through the imidazole ring. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the thioether linkage can interact with thiol groups in proteins, potentially modifying their activity.

Comparison with Similar Compounds

    Histidine: An amino acid with an imidazole side chain, involved in various biological processes.

    Histamine: A biogenic amine derived from histidine, involved in immune responses and neurotransmission.

    Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.

Uniqueness: 3-(((1H-Imidazol-4-yl)methyl)thio)propan-1-amine is unique due to the presence of both an imidazole ring and a thioether linkage, which provides distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other imidazole derivatives, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

3-(1H-imidazol-5-ylmethylsulfanyl)propan-1-amine

InChI

InChI=1S/C7H13N3S/c8-2-1-3-11-5-7-4-9-6-10-7/h4,6H,1-3,5,8H2,(H,9,10)

InChI Key

JZVCYBBCFWYOKU-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CSCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.